1-(4-Ethylphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Vorbereitungsmethoden
The synthesis of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step reactions that include the formation of the thiazole and chromeno-pyrrole moieties. One common synthetic route involves the condensation of 4-ethylphenylamine with 2-bromo-3,4-dimethylbenzaldehyde to form an intermediate, which is then cyclized with thioamide to yield the thiazole ring. The final step involves the cyclization of the thiazole intermediate with a suitable dione to form the chromeno-pyrrole structure .
Analyse Chemischer Reaktionen
1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.
Materials Science: Its aromatic and heterocyclic nature allows it to be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Wirkmechanismus
The mechanism of action of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazole and chromeno-pyrrole moieties may interact with enzymes and receptors, leading to the modulation of biochemical pathways. These interactions can result in antimicrobial, antiviral, or anticancer effects, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other thiazole and chromeno-pyrrole derivatives. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. For example:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir feature the thiazole ring and exhibit antimicrobial and antiviral activities.
Chromeno-Pyrrole Derivatives: These compounds are used in various applications, including as intermediates in organic synthesis and as potential therapeutic agents.
The uniqueness of 1-(4-ETHYLPHENYL)-6,7-DIMETHYL-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C24H20N2O3S |
---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20N2O3S/c1-4-15-5-7-16(8-6-15)20-19-21(27)17-11-13(2)14(3)12-18(17)29-22(19)23(28)26(20)24-25-9-10-30-24/h5-12,20H,4H2,1-3H3 |
InChI-Schlüssel |
ZPEIMHOKQRSTPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C(=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.